

A Comparative Analysis of AZD1656 and Other Glucokinase Activators in Development

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Compound of Interest				
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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy and safety profiles of emerging glucokinase activators (GKAs), with a focus on **AZD1656** versus other notable candidates like dorzagliatin and TTP399. This document synthesizes data from key clinical trials to facilitate an objective evaluation of their therapeutic potential.

Glucokinase activators represent a novel class of oral hypoglycemic agents that target the glucokinase enzyme, a key regulator of glucose metabolism in the pancreas and liver. By enhancing glucokinase activity, these agents aim to improve glycemic control in individuals with type 2 diabetes. This guide delves into the performance of **AZD1656** in comparison to other GKAs, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

Efficacy Comparison of Glucokinase Activators

The therapeutic efficacy of glucokinase activators is primarily assessed by their ability to reduce glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG) levels. The following tables summarize the key efficacy data from clinical trials of **AZD1656**, dorzagliatin, and TTP399.

Table 1: Comparative Efficacy in Lowering HbA1c



Glucokin ase Activator	Clinical Trial	Patient Populatio n	Treatmen t Duration	Dosage	Mean Change in HbA1c from Baseline	Placebo- Corrected HbA1c Reductio n
AZD1656	Dose- ranging study[1]	Type 2 Diabetes on Metformin	4 months	10-140 mg (titrated)	-0.80%	-0.80% (95% CI: -1.14 to -0.46)[1]
20-200 mg (titrated)	-0.81%	-0.81% (95% CI: -1.14 to -0.47)[1]				
Dorzagliati n	SEED (Monothera py)[2][3]	Drug-naïve Type 2 Diabetes	24 weeks	75 mg BID	-1.07%	-0.57% (95% CI: -0.79 to -0.36)[4]
DAWN (Add-on to Metformin) [2][3][5][6] [7]	Type 2 Diabetes on Metformin	24 weeks	75 mg BID	-1.02%	-0.66% (95% CI: -0.79 to -0.53)[5][6]	
TTP399	AGATA[8]	Type 2 Diabetes on Metformin	6 months	800 mg	Not Reported	-0.9%[8][9] [10]
SimpliciT1 (Part 2)[11]	Type 1 Diabetes (Adjunct to Insulin)	12 weeks	800 mg	Not Reported	-0.21% (95% CI: -0.39 to -0.04)[11]	





Table 2: Comparative Efficacy in Lowering Fasting and

Postprandial Glucose

Glucokinase Activator	Clinical Trial	Mean Change in Fasting Plasma Glucose (FPG) from Baseline	Mean Change in 2- hour Postprandial Glucose (2h-PPG) from Baseline
AZD1656	Not explicitly reported in the provided search results.	Not explicitly reported in the provided search results.	
Dorzagliatin	DAWN (Add-on to Metformin)[6]	Significant reduction (exact value not specified in search results)[8]	-5.45 mmol/L[2][3]
SEED (Monotherapy) [2]	Not explicitly reported in the provided search results.	-2.83 mmol/L[2][3]	
TTP399	Not explicitly reported in the provided search results.	Not explicitly reported in the provided search results.	

Safety and Tolerability Profile

The safety profile of glucokinase activators is a critical aspect of their clinical development, with a particular focus on the risk of hypoglycemia and effects on lipid metabolism.

Table 3: Comparative Safety Profile



Glucokinase Activator	Key Adverse Events	Incidence of Hypoglycemia	Effects on Lipids
AZD1656	Generally well- tolerated.[1] No significant increase in total non-serious or serious adverse events compared to placebo.[12]	Less frequent than glipizide.[1] A meta-analysis showed a non-significant increased risk compared to placebo (RR 2.03, 95% CI 0.94–4.39).[12]	Not explicitly reported in the provided search results.
Dorzagliatin	Incidence of adverse events was similar to placebo.[5] No drug- related serious adverse events reported in the DAWN trial.[5][6]	No severe hypoglycemia reported in the DAWN trial.[5][6] Incidence of hypoglycemia (<3.0 mmol/L) was less than 1% over 52 weeks.[7]	A meta-analysis showed an increase in triglycerides (MD 0.43 mmol/L) and total cholesterol (MD 0.13 mmol/L) compared to placebo.[13]
TTP399	Well-tolerated.[14]	Did not cause hypoglycemia.[9][10] [14] In the SimpliciT1 study, the frequency of severe or symptomatic hypoglycemia decreased by 40% relative to placebo. [11]	No detrimental effect on plasma lipids.[9] [10] Increased high-density lipoprotein cholesterol (3.2 mg/dl) compared to placebo. [9][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for key studies of **AZD1656**, dorzagliatin, and TTP399.

AZD1656: Dose-ranging Study (NCT01020123)[1]



- Study Design: A randomized, double-blind, placebo-controlled, multicenter study with a 4-month treatment period and an optional 2-month extension.
- Patient Population: 458 patients with type 2 diabetes and HbA1c between 7.5% and 10% who were on a stable dose of metformin. An additional 72 patients with HbA1c >10% and ≤12% received open-label AZD1656.
- Intervention: Patients were randomized to receive one of the following as an add-on to metformin:
 - AZD1656 20 mg fixed dose
 - AZD1656 40 mg fixed dose
 - AZD1656 10-140 mg titrated dose
 - AZD1656 20-200 mg titrated dose
 - Placebo
 - Glipizide 5-20 mg titrated
- Primary Outcome: Placebo-corrected change in HbA1c from baseline to 4 months.

Dorzagliatin: SEED (NCT03173391) and DAWN (NCT03141073) Trials[15]

- Study Design: Both were randomized, double-blind, placebo-controlled, Phase 3 trials with a 24-week double-blind treatment period followed by a 28-week open-label extension.
- Patient Population:
 - SEED: Drug-naïve patients with type 2 diabetes.
 - DAWN: Patients with type 2 diabetes inadequately controlled with metformin monotherapy.
 [15]
- Intervention:



- SEED: Dorzagliatin (75 mg twice daily) or placebo.
- DAWN: Dorzagliatin (75 mg twice daily) or placebo, as an add-on to metformin (1500 mg/day).[7]
- Primary Outcome: Change in HbA1c from baseline to week 24.[6]

TTP399: SimpliciT1 Study (TTP399-203)[11][16]

- Study Design: A Phase 1b/2 adaptive, randomized, double-blind, placebo-controlled study.
- Patient Population: Adults with type 1 diabetes.
- Intervention: 800 mg of TTP399 or a matched placebo, administered once daily for 12 weeks as an adjunct to insulin therapy.[11]
- Primary Outcome: Change in HbA1c from baseline to week 12.[11]

Signaling Pathway of Glucokinase Activation

Glucokinase activators exert their effects through a dual mechanism of action in the pancreas and liver. The following diagram illustrates the signaling pathway.





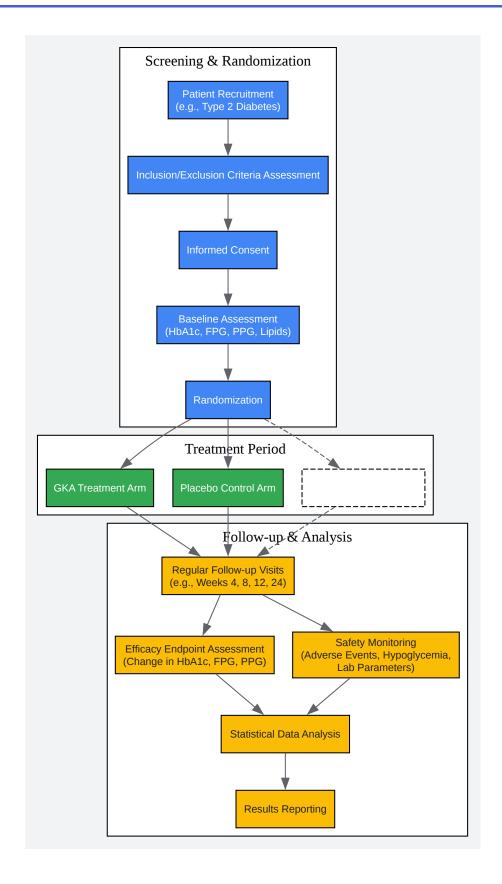
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Caption: Glucokinase activation pathway in pancreas and liver.

Experimental Workflow for a Typical Glucokinase Activator Clinical Trial

The following diagram outlines a generalized workflow for a clinical trial evaluating a glucokinase activator.





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Caption: Generalized workflow of a GKA clinical trial.



Discussion and Conclusion

The landscape of glucokinase activators is evolving, with several candidates demonstrating promising efficacy in glycemic control. **AZD1656** showed significant reductions in HbA1c, although its development has seen challenges regarding sustained efficacy.[1] In contrast, dorzagliatin has progressed to Phase 3 trials and has shown robust and sustained glycemic control, both as a monotherapy and in combination with metformin.[2][3][4] TTP399, a hepatoselective GKA, has demonstrated a strong safety profile, particularly with a reduced risk of hypoglycemia, and has even shown potential as an adjunctive therapy in type 1 diabetes.[9] [10][11][14]

The choice of a specific glucokinase activator for further development or clinical use will likely depend on a careful balance of its efficacy, long-term durability of effect, and safety profile, especially concerning hypoglycemia and effects on lipid metabolism. The distinct profiles of **AZD1656**, dorzagliatin, and TTP399 highlight the diversity within this class of drugs and underscore the importance of continued research to identify the optimal therapeutic agent for patients with diabetes.

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